molecular formula C6H7NO3S2 B3047943 Methyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate CAS No. 149789-77-5

Methyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate

Katalognummer: B3047943
CAS-Nummer: 149789-77-5
Molekulargewicht: 205.3 g/mol
InChI-Schlüssel: IQPKPVIMMTUWNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate is a rhodanine derivative characterized by a thiazolidinone core with a sulfanylidene group at position 2 and a methyl ester-linked acetate moiety at position 2. Rhodanine-based compounds are widely studied for their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties . This compound’s structure serves as a scaffold for modifications, particularly at the 5-position of the thiazolidinone ring and the ester group, which influence its physicochemical and pharmacological profiles.

Eigenschaften

IUPAC Name

methyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S2/c1-10-5(9)2-7-4(8)3-12-6(7)11/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPKPVIMMTUWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)CSC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264470
Record name Methyl 4-oxo-2-thioxo-3-thiazolidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149789-77-5
Record name Methyl 4-oxo-2-thioxo-3-thiazolidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149789-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-oxo-2-thioxo-3-thiazolidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl acetic acid with methanol in the presence of a catalyst . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of water as a solvent, can also be applied to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted thiazolidines .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular pathways involved in apoptosis and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structure and Substitution Patterns

The target compound shares the 4-oxo-2-sulfanylidene-1,3-thiazolidine core with several analogs. Key structural variations include:

Substituents at the 5-Position
  • Rhodanine-3-acetic Acid : The parent compound lacks the methyl ester and has a free carboxylic acid group (2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid). It serves as a precursor for ester derivatives like the target compound .
  • Epalrestat : A clinically used derivative with a 5-(3-methyl-2-butenylidene) substituent, functioning as an aldose reductase inhibitor for diabetic neuropathy treatment .
  • Claficapavir (Proposed INN) : Features a 5-(4-chlorophenyl)furan-2-yl substituent, demonstrating antiviral activity. This highlights the role of aromatic and halogenated groups in enhancing target specificity .
Ester Group Modifications
  • Ethyl Ester Analog : Ethyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate (CAS 23176-01-4) has an ethyl ester, increasing lipophilicity (XLogP3 = 1.1) compared to the methyl ester. This modification may enhance membrane permeability .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Target Compound 219.3* ~1.0 5 4
Ethyl Ester Analog 219.3 1.1 5 5
Claficapavir 438.9 3.8 7 6
5-(4-Chlorophenyl) Analog 343.8 3.5 5 4

*Estimated based on ethyl ester data.

  • Lipophilicity : The methyl ester (target) exhibits lower XLogP3 than ethyl or aryl-substituted analogs, suggesting a balance between solubility and permeability.

Computational and Structural Insights

  • Molecular Dynamics (MD): Simulations on analogs (e.g., compound 2 in ) reveal stable binding to bacterial targets like Mycobacterium tuberculosis shikimic acid kinase, guided by the thiazolidinone core’s planarity and substituent flexibility .
  • Tautomerism: The 2-sulfanylidene group enables keto-enol tautomerism, influencing electronic distribution and interaction with biological targets .

Biologische Aktivität

Methyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate, also known as a derivative of thiazolidinone, has garnered attention for its diverse biological activities. This compound is part of a larger class of rhodanine derivatives which are known for their pharmacological properties, including antibacterial, antifungal, and potential anticancer activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Synthesis

This compound has the molecular formula C6H7NO3SC_6H_7NO_3S. The synthesis typically involves the reaction of hydrazide derivatives with thiocarbonyl compounds under reflux conditions in ethanol. The resulting product is often characterized by techniques such as IR spectroscopy and NMR to confirm its structure and purity .

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of thiazolidinone derivatives. For instance, a series of synthesized compounds showed significant activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 32 µg/mL, indicating promising antibacterial potential .

Antifungal Activity

The antifungal efficacy of this compound has been explored in various studies. A recent investigation demonstrated that certain derivatives exhibited potent antifungal activity against phytopathogenic fungi, with effective concentrations (EC50) as low as 0.85 µg/mL against Alternaria solani . This suggests that modifications to the thiazolidinone scaffold can lead to enhanced antifungal properties.

Anticancer Potential

Emerging research indicates that thiazolidinone derivatives may possess anticancer properties. Some studies have reported that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazolidinone derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death.
  • Modulation of Gene Expression : Thiazolidinones may influence the expression of genes related to drug resistance and apoptosis in cancer cells.

Study on Antibacterial Properties

A study published in 2024 evaluated a series of thiazolidinone derivatives for their antibacterial activity. Among them, this compound demonstrated comparable efficacy to established antibiotics like norfloxacin .

Study on Antifungal Efficacy

Another study focused on the antifungal activity against multiple strains of Aspergillus and Candida. The results indicated that specific modifications to the thiazolidinone structure could enhance activity significantly, with some derivatives achieving EC50 values below 5 µg/mL .

Summary Table of Biological Activities

Activity TypeEffective Concentration (µg/mL)Reference
Antibacterial0.5 - 32
Antifungal0.85 - 5
AnticancerVaries by cell line

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Methyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, sodium ethoxide (C₂H₅ONa) in anhydrous ethanol is used to deprotonate intermediates like rosiglitazone derivatives, followed by reaction with alkylating agents such as tert-butyl chloroacetate under reflux conditions . Optimization involves adjusting reaction time (e.g., 11–12 hours), solvent polarity (ethanol:ethyl acetate mixtures for crystallization), and stoichiometric ratios to minimize byproducts. Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Spectroscopy : NMR (¹H/¹³C) confirms regiochemistry and substituent integration. IR identifies carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) groups .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) in space groups like P2₁/c resolves bond lengths, angles, and hydrogen-bonding networks. Hydrogen atoms are geometrically positioned (C–H distances: 0.93–0.97 Å) using refinement tools in SHELXL .

Advanced Research Questions

Q. How can researchers address diastereomer formation during synthesis, particularly when chiral centers are present?

  • Methodological Answer : Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, separate enantiomers. If the compound crystallizes in a centrosymmetric space group (e.g., P2₁/c), differential scanning calorimetry (DSC) or circular dichroism (CD) can identify racemic vs. conglomerate crystallization behavior. For example, the C16 chiral center in related thiazolidinones requires enantiomeric excess (ee) analysis via polarimetry .

Q. What strategies refine crystal structures with twinned data or high thermal motion using SHELX software?

  • Methodological Answer : In SHELXL, use the TWIN and BASF commands to model twinning ratios. For high thermal motion, apply anisotropic displacement parameters (ADPs) and constrain hydrogen atoms with AFIX instructions. For example, refine twinned data with a batch scale factor (BASF) and validate using R-factor convergence (e.g., R₁ < 0.05 for high-resolution data) .

Q. How can 3D-QSAR models predict biological activity for thiazolidinone derivatives like this compound?

  • Methodological Answer :

Data Preparation : Collect IC₅₀ values for analogues and convert to log(1/IC₅₀).

Alignment : Superimpose structures using common scaffolds (e.g., thiazolidinone ring) in molecular modeling software (e.g., VLife MDS).

Field Analysis : Generate steric, electrostatic, and hydrophobic fields using CoMFA or CoMSIA.

Validation : Use leave-one-out cross-validation (q² > 0.5) and external test sets. For example, N-[2-(aryl)thiazolidin-3-yl] derivatives showed anti-inflammatory activity correlated with electronegative substituents .

Q. How do hydrogen-bonding networks in the crystal lattice influence solubility and stability?

  • Methodological Answer : Analyze packing diagrams (e.g., using ORTEP-3) to identify intermolecular interactions like C–H···O bonds (2.5–3.2 Å). For instance, 2D networks in thiazolidinones enhance thermal stability but reduce aqueous solubility. Solubility can be improved by introducing polar groups (e.g., –OH) that disrupt tight packing .

Data Contradiction and Resolution

Q. How to resolve discrepancies between computational predictions and experimental biological activity data?

  • Methodological Answer :

  • Re-evaluate Assumptions : Verify force field parameters (e.g., AMBER vs. CHARMM) in docking studies.
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding affinities.
  • Meta-Analysis : Cross-reference with crystallographic data (e.g., protein-ligand PDB entries) to validate binding poses. For example, mismatched torsional angles in QSAR models may explain activity outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.